molecular formula HCOOH<br>CH2O2 B118643 Hydron;formate CAS No. 147173-07-7

Hydron;formate

Cat. No.: B118643
CAS No.: 147173-07-7
M. Wt: 46.025 g/mol
InChI Key: BDAGIHXWWSANSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydron;formate refers to chemical systems or compounds involving interactions between hydron ions (H⁺ or H₃O⁺) and formate ions (HCOO⁻). These interactions are critical in diverse fields, including catalysis, biochemistry, and materials science.

  • Chemical Structure: Formate (HCOO⁻) is the conjugate base of formic acid (HCOOH), while hydron ions represent protonated species in aqueous environments. This compound systems may involve ionic pairs, coordination complexes, or proton-transfer reactions .
  • Applications:
    • Catalysis: Formate ions act as ligands in transition metal complexes, enhancing catalytic activity in hydrogenation and CO₂ reduction reactions .
    • Biochemistry: Formate dehydrogenase (FDH) enzymes utilize formate as a substrate for NADH regeneration, critical in metabolic pathways .
    • Materials Science: Plasmon–hydron resonance in graphene-water systems modulates electron cooling, suggesting applications in optoelectronic devices .

Properties

IUPAC Name

hydron;formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAGIHXWWSANSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

46.025 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Formate-containing compounds and related carboxylates share structural or functional similarities with hydron;formate systems. Key comparisons include:

Sodium Formate (NaHCOO)

  • Properties :
    • Molecular weight: 68.01 g/mol
    • Melting point: 253°C
    • Solubility: Highly water-soluble (97 g/100 mL at 20°C)
    • pH: Basic in solution .
  • Applications : Used in de-icing, leather tanning, and as a buffering agent. Its low melting point improves process efficiency in industrial settings .

Formic Acid (HCOOH)

  • Properties :
    • Molecular weight: 46.03 g/mol
    • Melting point: 8.4°C
    • Acidity: pKa = 3.75 (stronger acid than formate salts).
  • Applications : Utilized as a preservative and in fuel cells. Unlike formate salts, it is corrosive and requires careful handling .

Sodium Acetate (CH₃COONa)

  • Properties :
    • Molecular weight: 82.03 g/mol
    • Melting point: 324°C
    • Solubility: 123 g/100 mL at 20°C.
  • Applications : Shares buffering and de-icing roles with sodium formate but has a higher thermal stability, making it suitable for heat packs .

Research Findings and Data Tables

Table 1: Comparative Properties of Formate-Containing Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (g/100 mL) Key Applications
Sodium Formate 68.01 253 97 De-icing, tanning
Formic Acid 46.03 8.4 Miscible Preservatives, fuel cells
Sodium Acetate 82.03 324 123 Heat packs, buffering

Key Research Insights:

  • Plasmon–Hydron Resonance : In graphene-water systems, this compound interactions enhance electron cooling rates by 40% compared to bare graphene, enabling energy-efficient optoelectronics .
  • Enzymatic Activity: Formate dehydrogenase (FDH) exhibits a turnover number (kcat) of 12.3 s⁻¹ for formate oxidation, significantly higher than for acetate (kcat = 2.1 s⁻¹), highlighting formate’s biochemical specificity .
  • Industrial Efficiency : Sodium formate’s low viscosity and high solubility reduce waste generation in textile processing by 15–20% compared to calcium formate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydron;formate
Reactant of Route 2
Hydron;formate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.